![molecular formula C14H14FN5S B6438263 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549056-09-7](/img/structure/B6438263.png)
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
Heterocyclic compounds like thiadiazoles and piperazines are prominent and diverse classes of organic compounds. They have been synthesized extensively due to their wide range of uses in medicinal chemistry . Fluorobenzenes are aromatic rings where one hydrogen atom is replaced by a fluorine atom, contributing to the unique properties of the compound.
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its pharmacological activities. Heterocyclic compounds like thiadiazoles and piperazines have been utilized for their biological activity . The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring contribute to low toxicity and in vivo stability .Scientific Research Applications
Antimicrobial Activity
Compounds containing 1,2,5-thiadiazole have been reported to possess antimicrobial properties . This suggests that “3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile” could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
These compounds have also shown antifungal activities . This indicates a potential use in the treatment of fungal infections.
Antidepressant Activity
1,2,5-thiadiazole derivatives have been found to exhibit antidepressant activities . This suggests a potential application in the field of mental health and the treatment of depressive disorders.
Anticonvulsant Activity
Research has shown that 1,2,5-thiadiazole derivatives can have anticonvulsant effects . This could mean a potential use in the treatment of conditions like epilepsy.
Anti-inflammatory Activity
Compounds containing 1,2,5-thiadiazole have demonstrated anti-inflammatory properties . This suggests a potential use in the treatment of inflammatory diseases.
Antiviral Activity
The 1,2,5-thiadiazole core has been used in the structure of novel therapeutic agents with antiviral properties . This indicates a potential application in the development of antiviral drugs.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-thiadiazole scaffold, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been reported to inhibit certain enzymes, leading to the disruption of specific biochemical pathways .
Biochemical Pathways
For example, some 1,3,4-thiadiazole derivatives have been found to inhibit certain enzymes, disrupting the normal functioning of the associated biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
properties
IUPAC Name |
3-fluoro-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-12(13)10-19-3-5-20(6-4-19)14-9-17-21-18-14/h1-2,7,9H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBOJIOKUQLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile |
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